Methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Description
Methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an ethyl group at position 2 and a methyl ester at position 2. The saturated 5H,6H,7H,8H configuration indicates a partially hydrogenated ring system, which may enhance metabolic stability compared to fully aromatic analogs . This compound has been explored in medicinal chemistry, particularly as a precursor for antibacterial agents. For instance, it was utilized in the synthesis of Compound 61, a therapeutic candidate for tuberculosis treatment, demonstrating its relevance in infectious disease research .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
methyl 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-8-10(11(14)15-2)13-7-5-4-6-9(13)12-8/h3-7H2,1-2H3 |
InChI Key |
FRFCJDAGHMEZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2CCCCC2=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-ethylpyridine with ethyl chloroformate in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
The structural and functional attributes of methyl 2-ethyl-imidazo[1,2-a]pyridine-3-carboxylate can be contextualized against analogous derivatives, as detailed below:
Structural Analogues with Varying Substituents
Key Observations :
- Substituent Effects : The ethyl group at C2 in the target compound balances lipophilicity and steric bulk, whereas the tert-butyl analog (higher MW, 236.31 g/mol) may hinder solubility . Halogenated derivatives (e.g., bromo, chloro) introduce electronegative groups that could enhance target engagement via halogen bonding .
Biological Activity
Methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy against various pathogens.
- Molecular Formula : C₁₃H₁₅N₃O₂
- Molecular Weight : 245.28 g/mol
- IUPAC Name : this compound
- LogP : -0.56 (indicating moderate hydrophilicity)
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its antimicrobial properties. Notably, it has shown promising results against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB).
Antitubercular Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antitubercular activity. For instance:
- Compound Efficacy : Compounds structurally related to this compound have been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 0.10 to 0.19 μM against the H37Rv strain of Mtb .
- Mechanism of Action : These compounds are believed to inhibit the QcrB enzyme in Mtb, which is essential for its respiratory chain and ATP synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of a methyl group at position 2 on the imidazopyridine ring is essential for maintaining activity. Modifications that introduce larger groups at this position significantly reduce efficacy .
- Cyclic Structures : The incorporation of cyclic aliphatic rings enhances the antitubercular properties of derivatives .
Case Studies
Several studies have provided insights into the biological activity and potential therapeutic applications of this compound:
- Study on Anti-TB Activity :
| Compound | MIC (μM) | Selectivity Index | Notes |
|---|---|---|---|
| Compound 15 | 0.10 | >100 | Excellent against H37Rv |
| Compound 16 | 0.19 | >75 | Effective against MDR strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
